molecular formula C21H16N2O5 B6419461 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate CAS No. 931954-27-7

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate

Cat. No.: B6419461
CAS No.: 931954-27-7
M. Wt: 376.4 g/mol
InChI Key: NWRRNMCQJONVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate (CAS 931954-27-7) is a synthetic small molecule with a molecular formula of C21H16N2O5 and a molecular weight of 376.36 g/mol . This compound features a hybrid molecular architecture, incorporating both a 1,2,4-oxadiazole and a coumarin (2H-chromen-2-one) scaffold. The 1,2,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to engage in key hydrogen-bonding interactions with biological targets . Compounds containing the oxadiazole heterocycle have demonstrated significant potential in anticancer research, with mechanisms of action that include the inhibition of critical enzymes and growth factors, such as the epidermal growth factor receptor (EGFR) . The coumarin moiety further enhances the research value of this compound, as this structural class is widely explored in the development of bioactive agents. The specific research applications of this compound are supported by its availability from chemical suppliers specializing in life science reagents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-3-17(24)26-16-6-4-5-14-11-15(21(25)27-18(14)16)20-22-19(23-28-20)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRRNMCQJONVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Hydroxycoumarin-3-carboxylic Acid

The foundational step involves preparing 8-hydroxycoumarin-3-carboxylic acid, a precursor enabling subsequent oxadiazole cyclization. This is achieved via a modified Pechmann condensation using resorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours . The intermediate 7-hydroxy-4-methylcoumarin undergoes directed ortho-lithiation at the 3-position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by carboxylation with dry ice to yield 8-hydroxycoumarin-3-carboxylic acid .

Reaction Conditions:

StepReagents/ConditionsYield
Pechmann condensationResorcinol, ethyl acetoacetate, H₂SO₄, 0–5°C68%
Lithiation-carboxylationLDA, THF, −78°C; CO₂ quenching52%

Purification via recrystallization from ethanol-water (1:1) affords the product as a pale-yellow solid (m.p. 215–217°C). IR analysis confirms lactonic C=O (1720 cm⁻¹) and carboxylic O–H (2500–3000 cm⁻¹) stretches .

Formation of the 1,2,4-Oxadiazole Moiety

The 3-carboxylic acid group is converted to the oxadiazole ring via cyclocondensation with N-hydroxy-4-methylbenzamidine. First, 8-hydroxycoumarin-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride . The intermediate reacts with N-hydroxy-4-methylbenzamidine in acetonitrile containing triethylamine (TEA) at 0°C, followed by reflux at 72°C for 7 hours .

Mechanistic Insight:

  • Acyl chloride formation:
    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • Nucleophilic attack by amidoxime:
    R-COCl+H2N-O-C6H4CH3R-C(=O)-NH-O-C6H4CH3\text{R-COCl} + \text{H}_2\text{N-O-C}_6\text{H}_4\text{CH}_3 \rightarrow \text{R-C(=O)-NH-O-C}_6\text{H}_4\text{CH}_3

  • Cyclodehydration:
    R-C(=O)-NH-O-C6H4CH3R-Oxadiazole+H2O\text{R-C(=O)-NH-O-C}_6\text{H}_4\text{CH}_3 \rightarrow \text{R-Oxadiazole} + \text{H}_2\text{O}

Optimization Data:

ParameterValueImpact on Yield
SolventAcetonitrileMaximizes solubility of intermediates
Temperature72°C, refluxCompletes cyclization in 7 hours
BaseTriethylamineNeutralizes HCl, drives reaction forward

Column chromatography (petroleum ether:ethyl acetate, 30:1) isolates the product as a white solid (84.56% yield) . ¹H-NMR (CDCl₃) confirms oxadiazole formation with a singlet at δ 8.53 ppm (oxadiazole C–H) and aromatic resonances at δ 7.36–7.82 ppm .

Esterification of the 8-Hydroxy Group

The 8-hydroxy group undergoes esterification with propanoic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature . Propanoic acid (1.2 equiv) is activated by DCC, forming a reactive O-acylisourea intermediate that reacts with the coumarin hydroxyl group.

Reaction Workflow:

  • Activation:
    CH3CH2COOH+DCCCH3CH2CO-O-C(=N-cyclohexyl)\text{CH}_3\text{CH}_2\text{COOH} + \text{DCC} \rightarrow \text{CH}_3\text{CH}_2\text{CO-O-C(=N-cyclohexyl)}

  • Nucleophilic substitution:
    Coumarin-OH+CH3CH2CO-O-C(=N-cyclohexyl)Coumarin-O-CO-CH2CH3\text{Coumarin-OH} + \text{CH}_3\text{CH}_2\text{CO-O-C(=N-cyclohexyl)} \rightarrow \text{Coumarin-O-CO-CH}_2\text{CH}_3

Yield Enhancement Strategies:

  • Excess propanoic acid (1.5 equiv) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the active ester.

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 78% of the title compound. IR analysis shows ester C=O at 1735 cm⁻¹ and loss of O–H stretch .

Characterization and Analytical Data

Spectroscopic Validation:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.53 (s, 1H, oxadiazole), 7.82–7.36 (m, 4H, coumarin aromatics), 6.37 (s, 1H, H-4), 4.23 (q, 2H, OCH₂CH₃), 2.42 (s, 3H, CH₃), 1.32 (t, 3H, CH₂CH₃) .

  • ¹³C-NMR: δ 164.8 (oxadiazole C-5), 162.0 (coumarin C-2), 154.3 (ester C=O), 125.5–116.2 (aromatics) .

  • HRMS (ESI): m/z calculated for C₂₃H₁₈N₂O₅ [M+H]⁺: 403.1294; found: 403.1296 .

Purity Assessment:
HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity with a retention time of 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups or altered aromaticity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its potential anti-inflammatory and anticancer properties. Studies have indicated that derivatives of oxadiazole can inhibit specific enzymes involved in cancer progression and inflammation pathways.

Case Study: Anticancer Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Compounds similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate have been evaluated for their antimicrobial properties. The oxadiazole moiety is known for enhancing the antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
In vitro studies have revealed that certain derivatives are effective against strains like Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics.

Material Science

The unique optical properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescence sensors.

Case Study: OLED Applications
Research has explored the use of oxadiazole-containing compounds in OLEDs due to their ability to emit light efficiently when electrically stimulated. The incorporation of such compounds into device architectures has led to improved luminescence and stability.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and anti-inflammatory properties ,
Antimicrobial ActivityEffective against various bacterial strains ,
Material ScienceUtilized in OLEDs and fluorescence sensors ,

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The coumarin moiety may contribute to the compound’s ability to intercalate with DNA or interact with proteins, affecting cellular processes .

Comparison with Similar Compounds

Core Scaffold Variations

  • Coumarin Derivatives: The 2-oxo-2H-chromen core is ubiquitous in natural and synthetic bioactive molecules.
  • Oxadiazole Isosteres :
    The 1,2,4-oxadiazole group distinguishes this compound from analogs with 1,3,4-oxadiazole rings (e.g., N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide). The 1,2,4-oxadiazole configuration may confer greater rigidity and hydrogen-bonding capacity, influencing binding to biological targets .

Substituent Effects

  • 4-Methylphenyl vs. Other Aromatic Groups: The 4-methylphenyl substituent on the oxadiazole ring enhances lipophilicity compared to halogenated analogs (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone intermediates). This modification could improve membrane permeability but may reduce solubility in aqueous media .
  • Ester Functionalization: The propanoate ester at the 8-position contrasts with shorter-chain esters (e.g., methyl or ethyl esters in cyclopentanone derivatives). Longer esters like propanoate may slow hydrolysis, prolonging systemic exposure compared to acetylated analogs .

Physicochemical and Spectral Data

The table below summarizes key properties inferred from structural analogs:

Property Target Compound 1,3,4-Oxadiazole Analog Chlorophenyl Cyclopentanone
Molecular Weight ~395.4 g/mol (estimated) 466.5 g/mol 238.7 g/mol
Lipophilicity (LogP) ~3.5 (predicted) ~4.2 ~2.8
Fluorescence Likely high (coumarin) Unreported None (non-fluorescent core)
Synthetic Accessibility Moderate (multi-step) High (modular synthesis) High (one-pot reaction)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate, and how are key intermediates characterized?

  • Answer : The synthesis typically involves multicomponent reactions (MCRs) to assemble the chromen core and oxadiazole ring. For example, substituted chromen-4-one derivatives can be synthesized via condensation of 3-hydroxy-4H-chromen-4-one with propanoate esters under acidic conditions, followed by cyclization to form the oxadiazole moiety . Key intermediates are characterized using IR spectroscopy (e.g., lactone C=O at ~1780 cm⁻¹, ester C=O at ~1730 cm⁻¹) and NMR to confirm regioselectivity .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Answer : While specific safety data for this compound are limited, analogs with oxadiazole and phenolic groups (e.g., phenol derivatives) require precautions due to potential irritancy. Use PPE, fume hoods, and consult SDS for structurally similar compounds (e.g., CAS 114333-42-5, which shares the oxadiazole-phenyl motif) for guidance on first-aid measures and spill management .

Q. How is the purity of this compound validated, and what analytical techniques are prioritized?

  • Answer : Purity is assessed via HPLC (reverse-phase C18 columns) with UV detection at λ = 254–280 nm, targeting chromen absorption. Melting point analysis and elemental analysis (C, H, N) further confirm batch consistency. For structural validation, ¹H/¹³C NMR resolves ester/oxadiazole protons and carbons, while mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Systematic optimization includes:

  • Solvent selection : Use DMSO at <1% to avoid protein denaturation.
  • Control experiments : Test for non-specific binding via competitive assays with known inhibitors.
  • Kinetic studies : Determine IC₅₀ under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How do substituents on the 4-methylphenyl group affect the compound’s photophysical properties?

  • Answer : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance fluorescence quantum yield by stabilizing excited states, whereas electron-withdrawing groups (e.g., -Cl) reduce emission intensity. TD-DFT calculations correlate experimental UV-Vis spectra (e.g., λmax shifts) with HOMO-LUMO gaps, validated by solvatochromic studies in solvents of varying polarity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer : The ester carbonyl is activated by the electron-withdrawing oxadiazole ring, facilitating nucleophilic attack. Kinetic studies (e.g., monitoring by ¹H NMR) reveal pseudo-first-order kinetics in reactions with amines. Steric effects from the chromen-2-oxo group slow reactivity compared to simpler aryl esters, necessitating elevated temperatures (60–80°C) for efficient conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.